4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route often includes:
Formation of the core structure: This involves the reaction of 2-bromobenzoyl chloride with hydrazine to form the carbohydrazide intermediate.
Functionalization: The intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Chemical Reactions Analysis
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
765274-18-8 |
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Molecular Formula |
C22H16Br2N2O4 |
Molecular Weight |
532.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H16Br2N2O4/c1-29-17-9-6-14(7-10-17)22(28)30-20-11-8-16(23)12-15(20)13-25-26-21(27)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
VKNAFFDAMZHAAE-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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